Nitrilotriacetonitrile

説明

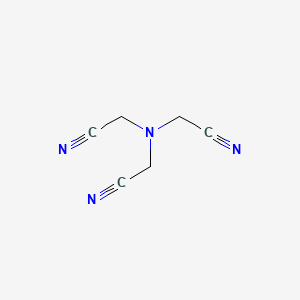

Nitrilotriacetonitrile is an organic compound with the chemical formula C6H6N4. It is a colorless and odorless solid that is poorly soluble in water but dissolves well in solvents like nitromethane and acetone . This compound serves as a precursor for several important chemicals, including nitrilotriacetic acid, tris(2-aminoethyl)amine, and aminoethylpiperazine .

特性

IUPAC Name |

2-[bis(cyanomethyl)amino]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-1-4-10(5-2-8)6-3-9/h4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAIDEYQVIJERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N(CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Record name | 2,2',2-Nitrilotriacetonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,2%27,2%27%27-Nitrilotriacetonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029285 | |

| Record name | 2,2',2''-Nitrilotrisacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Acetonitrile, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7327-60-8 | |

| Record name | 2,2′,2′′-Nitrilotris[acetonitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7327-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2,2',2''-nitrilotris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotriacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2,2',2''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',2''-Nitrilotrisacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',2''-NITRILOTRISACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K27312YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Nitrilotriacetonitrile is synthesized using basic building blocks such as ammonia, formaldehyde, and hydrogen cyanide. The process involves the triple cyanomethylation of ammonia in an acidic aqueous medium. Ammonia is introduced as a gas, hexamethylenetetramine, or ammonium sulfate, and is reacted with formaldehyde and hydrogen cyanide at temperatures around 100°C . The reaction can be carried out in either discontinuous or continuous processes, with yields exceeding 90% when mother liquors are returned . the compound tends to precipitate at temperatures below 90°C, which can cause clogging in tube reactors and conduits .

化学反応の分析

Hydrogenation Reactions

NTAN undergoes catalytic hydrogenation to produce nitrogen-containing compounds critical for industrial and biochemical applications.

Key Pathways:

-

Formation of 1-(2-aminoethyl)piperazine :

Hydrogenation converts one cyano group (-CN) into an imino group (-NH), which cyclizes with adjacent cyano groups to form a six-membered ring. This reaction occurs under standard hydrogenation conditions (e.g., H₂ gas, Raney nickel catalyst) and yields 1-(2-aminoethyl)piperazine, a crosslinker for epoxy resins . -

Synthesis of Tris(2-aminoethyl)amine (tren) :

When hydrogenation is performed with excess ammonia and Raney nickel, NTAN is fully reduced to tris(2-aminoethyl)amine, a tetradentate chelating agent. Tren forms stable complexes with transition metals like Cu²⁺ and Fe³⁺ .

| Condition | Catalyst | Product | Application |

|---|---|---|---|

| H₂, no excess NH₃ | Raney nickel | 1-(2-aminoethyl)piperazine | Epoxy resin crosslinker |

| H₂, excess NH₃ | Raney nickel | Tris(2-aminoethyl)amine (tren) | Metal chelation, coordination chemistry |

Polymerization

NTAN forms nitrogen-rich polymers under specific catalytic conditions:

-

Homopolymerization/Copolymerization :

NTAN polymerizes in the melt phase with basic catalysts (e.g., sodium methoxide). Copolymerization with iminodiacetonitrile produces dark-colored solid polymers. These polymers can be carbonized at >1,000°C to yield nitrogen-doped conductive materials, though industrial applications remain unexplored .

| Process | Catalyst | Product | Properties |

|---|---|---|---|

| Homopolymerization | Sodium methoxide | NTAN-based polymer | Thermally stable, dark-colored |

| Copolymerization | Sodium methoxide | NTAN-iminodiacetonitrile copolymer | High nitrogen content, carbonizable |

Hydrolysis and Cyanide Elimination

Hydrolysis of NTAN is critical for producing nitrilotriacetic acid (NTA) but requires careful cyanide management.

Traditional Method:

-

NTAN hydrolyzes in acidic aqueous medium (e.g., HCl) over 3+ hours, yielding NTA. Residual cyanide (CN⁻) persists, requiring post-treatment with formaldehyde .

Improved Method (Patent US20110218125A1):

-

One-shot NTAN addition to HCl induces rapid exothermic hydrolysis (<40 minutes).

-

pH adjustment to 8 with NH₄OH and cyanide destruction via oxidizing agents (e.g., H₂O₂) reduces free cyanide to <1 ppm .

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Reaction Time | >3 hours | <40 minutes |

| Cyanide Concentration | High (requires formaldehyde) | <1 ppm (using H₂O₂) |

| Energy Input | External heating required | Self-heating (exothermic) |

Reaction with Methanal (Formaldehyde)

At pH 9.5, NTAN reacts with formaldehyde to form 2,2-dihydroxymethyl-nitrilotriacetonitrile. Subsequent hydrolysis with NaOH at 100°C produces the trisodium salt of 2-hydroxymethylserine-N,N-diacetic acid. Acidification yields the free acid in 51% yield .

科学的研究の応用

Chemical Applications

1. Precursor for Complexing Agents

Nitrilotriacetonitrile serves as a precursor for nitrilotriacetic acid (NTA), which is widely used as a biodegradable complexing agent in detergents and other cleaning products. NTA effectively binds metal ions, enhancing the performance of cleaning agents by preventing mineral deposits during laundering .

2. Synthesis of Functional Compounds

NTAN can be utilized in the synthesis of tris(2-aminoethyl)amine, a chelating agent that forms stable complexes with metal ions. This property is particularly useful in water treatment processes to remove heavy metals from wastewater .

| Application | Description |

|---|---|

| Precursor for NTA | Used in detergents as a biodegradable complexing agent |

| Synthesis of Chelating Agents | Forms stable complexes with divalent and trivalent metal ions |

Biological Applications

1. Drug Development

The nitrile group found in NTAN can enhance the pharmacokinetic properties of drug candidates. It has been incorporated into various pharmaceuticals, improving binding affinity and reducing drug resistance. More than 30 nitrile-containing drugs have been approved by the FDA, targeting conditions such as heart failure and cancer .

2. Medicinal Chemistry

Research has shown that nitrile derivatives can be used to design selective inhibitors for enzymes involved in diseases such as cancer and parasitic infections. For instance, dipeptidyl nitriles have been developed as inhibitors for rhodesain, an enzyme associated with African sleeping sickness .

| Biological Application | Description |

|---|---|

| Drug Development | Enhances binding affinity and pharmacokinetics |

| Medicinal Chemistry | Selective enzyme inhibitors for cancer and parasitic diseases |

Industrial Applications

1. Polymer Production

NTAN can be polymerized to produce nitrogen-containing conductive polymers. These materials have potential applications in electronics due to their electrical conductivity when carbonized at high temperatures .

2. Water Treatment

The chelation properties of NTAN make it effective in water softening processes and the removal of heavy metals from industrial wastewater. Its ability to form stable complexes with metal ions is crucial for these applications .

| Industrial Application | Description |

|---|---|

| Polymer Production | Produces nitrogen-containing conductive polymers |

| Water Treatment | Effective in softening water and removing heavy metals |

Case Studies

Case Study 1: Nitrilotriacetic Acid in Detergents

A study demonstrated that incorporating NTA derived from NTAN into laundry detergents significantly improved cleaning efficiency by preventing mineral buildup on fabrics. The biodegradable nature of NTA also made it an environmentally friendly alternative to traditional phosphates.

Case Study 2: Drug Design Using Nitriles

Research published in Medicinal Chemistry highlighted the development of a new class of nitrile-containing compounds that showed promising results against cysteine proteases involved in cancer progression. The study emphasized the importance of structural modifications to enhance potency and selectivity, showcasing the potential of nitriles in drug design .

作用機序

The mechanism of action of nitrilotriacetonitrile involves its conversion into other compounds through various chemical reactions. For example, its hydrogenation leads to the formation of imino groups, which can further react to form six-membered rings . These reactions are facilitated by the presence of specific catalysts and reaction conditions.

類似化合物との比較

Nitrilotriacetonitrile is unique due to its ability to serve as a precursor for multiple important chemicals. Similar compounds include:

Nitrilotriacetic acid: A biodegradable complexing agent used in detergents.

Tris(2-aminoethyl)amine: A chelating agent used in various chemical processes.

Aminoethylpiperazine: A crosslinker used in epoxy resins.

This compound stands out due to its versatility in producing these compounds and its ability to form nitrogen-containing and electrically conductive polymers .

生物活性

Nitrilotriacetonitrile (NTAN), a compound primarily used as an intermediate in the synthesis of various chemicals, has garnered attention for its biological activity and potential applications in environmental chemistry and biochemistry. This article explores the biological properties of NTAN, synthesizing findings from diverse sources to present a comprehensive overview.

This compound is synthesized through a multi-step process involving ammonia, formaldehyde, and hydrogen cyanide. The reaction typically occurs in an acidic aqueous medium, yielding a colorless, odorless solid that is poorly soluble in water but dissolves well in organic solvents like nitromethane and acetone .

Biological Activity

Toxicity and Environmental Impact

NTAN is known to hydrolyze into nitrilotriacetic acid (NTA), which has been linked to potential carcinogenic effects. While NTA serves as a biodegradable complexing agent, its toxicological profile raises concerns regarding its environmental impact and safety for human health . Studies have indicated that residual cyanide ions can be present in hydrolyzed products, necessitating careful treatment to mitigate toxicity .

Complexation with Heavy Metals

NTAN exhibits significant complexation capabilities with heavy metal ions. Research indicates that NTAN can form stable chelates with divalent and trivalent transition metals, making it valuable in applications aimed at heavy metal remediation in contaminated environments . This property is particularly relevant in wastewater treatment processes where heavy metals pose ecological risks.

Case Studies

Several studies have examined the biological effects of NTAN and its derivatives:

- Hydrolysis Studies : A study detailed the hydrolysis of NTAN under various conditions, demonstrating that the process yields nitrilotriacetamide, which has been investigated as a neutral tetradentate ligand for metal complexation. The hydrolysis reactions were shown to be efficient under mild conditions, suggesting potential applications in bioremediation .

- Toxicological Assessments : Research conducted on the toxicological effects of NTAN revealed its capacity to induce cytotoxicity in certain cell lines. This cytotoxic effect was attributed to the release of cyanide ions during hydrolysis, which can interfere with cellular respiration and lead to adverse health effects .

- Environmental Remediation : A case study focusing on NTAN's application in soil remediation highlighted its effectiveness in adsorbing heavy metals from contaminated soils. The study showed that NTAN could significantly reduce metal concentrations, thus improving soil quality and safety for agricultural use .

Summary of Findings

The biological activity of this compound presents both opportunities and challenges:

| Property | Description |

|---|---|

| Chemical Structure | Colorless solid; poorly soluble in water; soluble in organic solvents |

| Synthesis Method | Involves ammonia, formaldehyde, and hydrogen cyanide under acidic conditions |

| Biological Effects | Potentially carcinogenic; induces cytotoxicity due to cyanide release |

| Metal Complexation | Forms stable complexes with heavy metals; useful in environmental applications |

| Environmental Impact | Can aid in remediation but poses risks due to toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。